Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride
Description
Properties
CAS No. |
93919-29-0 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
trimethyl(2-prop-2-enoyloxypropyl)azanium;chloride |
InChI |
InChI=1S/C9H18NO2.ClH/c1-6-9(11)12-8(2)7-10(3,4)5;/h6,8H,1,7H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
SFLBDBJLRVHQLY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the alkylation of trimethylamine with a suitable alkylating agent bearing the oxoallyl group. The process can be summarized as follows:
- Starting materials: Trimethylamine and an alkylating agent containing the 1-oxoallyl group.
- Reaction type: Nucleophilic substitution where the tertiary amine nitrogen attacks the electrophilic carbon in the alkylating agent.
- Product: Formation of the quaternary ammonium salt with the oxoallyl ether linkage.
This method is analogous to the synthesis of related compounds such as Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate, where the counterion differs but the core synthetic approach remains consistent.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Preparation of 1-oxoallyl-containing alkylating agent | Typically involves synthesizing or procuring an alkyl halide or sulfonate ester with the oxoallyl group | Electrophilic alkylating agent ready for reaction |
| 2 | Reaction with trimethylamine | Trimethylamine is reacted with the alkylating agent under controlled temperature and solvent conditions (e.g., acetonitrile or ethanol) | Quaternary ammonium salt formation via nucleophilic substitution |
| 3 | Purification | The crude product is purified by crystallization or solvent extraction | Pure this compound obtained |
Alternative Approaches and Variants
- Counterion Exchange: Starting from Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate, ion exchange methods can be employed to replace the methyl sulphate anion with chloride ions, yielding the chloride salt variant.
- Direct Synthesis: Using trimethylamine hydrochloride instead of free trimethylamine can sometimes facilitate direct formation of the chloride salt, depending on reaction conditions.
Reaction Mechanism Insights
The nucleophilic substitution proceeds via the lone pair on the nitrogen of trimethylamine attacking the electrophilic carbon of the oxoallyl alkylating agent, displacing a leaving group (e.g., halide or sulfonate). The quaternization results in a positively charged ammonium center stabilized by the chloride counterion.
Research Findings and Comparative Analysis
This compound and its analogues have been studied for their surfactant and antimicrobial properties. The presence of the oxoallyl ether linkage enhances interaction with biological membranes and materials, making it valuable in biochemical research and industrial formulations.
Comparatively, the methyl sulphate salt form has been more commonly reported in literature, with well-documented synthesis routes and applications. The chloride salt variant shares similar synthetic strategies but may differ in solubility and reactivity profiles due to the different anion.
Data Table: Key Properties and Synthetic Parameters
Summary and Expert Notes
- The preparation of this compound primarily relies on the quaternization of trimethylamine with an oxoallyl-functionalized alkylating agent.
- Reaction conditions such as solvent choice, temperature, and stoichiometry are critical to maximize yield and purity.
- Ion exchange techniques can be used to obtain the chloride salt from other salt forms.
- The compound's unique structure imparts valuable properties for research in surfactants and antimicrobial agents.
- The synthesis is well-documented for related salts (e.g., methyl sulphate), providing a reliable foundation for chloride salt preparation.
Chemical Reactions Analysis
Radical Polymerization
The acryloyloxy group enables radical polymerization, forming cationic polymers. This reaction is critical for creating hydrogels and antimicrobial coatings .
Typical conditions :
-
Initiator: AIBN (azobisisobutyronitrile) at 60–70°C
-
Solvent: Water or polar aprotic solvents
Key findings :
-
Copolymerization with acrylamide (Table 2) enhances mechanical stability in hydrogels .
-
The quaternary ammonium group remains intact during polymerization, preserving cationic charge .
Table 2: Copolymerization with acrylamide
| Acrylamide Ratio | Polymer Solubility | Application |
|---|---|---|
| 1:1 | Water-soluble | Drug delivery systems |
| 1:3 | Swellable gel | Wastewater treatment flocculants |
Hydrolysis Reactions
The ester linkage undergoes hydrolysis under acidic or alkaline conditions:
Conditions :
-
Acidic (pH < 3) : Complete hydrolysis in 24 hours at 80°C.
-
Alkaline (pH > 10) : Rapid degradation within 2 hours at 25°C .
Stability note : The compound is stable at neutral pH (6–8), making it suitable for biomedical applications.
Crosslinking with Dienophiles
The acryloyloxy group participates in Diels-Alder reactions, enabling crosslinking for hydrogel formation. Common dienophiles include maleimide-PEG derivatives .
Example reaction :
-
Crosslinking with PEG-diacrylate (PEGDA) at 37°C forms mechanically robust hydrogels used in tissue engineering .
Table 3: Crosslinking efficiency with PEGDA
| PEGDA Molecular Weight | Gelation Time (min) | Elastic Modulus (kPa) |
|---|---|---|
| 3,400 Da | 15 | 12.5 ± 1.2 |
| 6,000 Da | 25 | 8.3 ± 0.9 |
Nucleophilic Substitution at Quaternary Nitrogen
The chloride ion undergoes substitution with nucleophiles (e.g., hydroxide, iodide):
Applications :
Interaction with Biomolecules
The cationic charge facilitates electrostatic interactions with:
-
DNA : Binds via phosphate backbone, enabling gene delivery .
-
Proteins : Enhances solubility of anionic proteins like albumin.
Table 4: Binding constants with biomolecules
| Biomolecule | Binding Constant (M⁻¹) | pH |
|---|---|---|
| DNA | 1.2 × 10⁵ | 7.4 |
| Albumin | 8.7 × 10³ | 7.0 |
Scientific Research Applications
Biochemical Applications
1.1. Antimicrobial Properties
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride exhibits significant antimicrobial activity, making it a candidate for use in disinfectants and antiseptics. Studies have shown that its cationic nature allows it to disrupt microbial cell membranes, leading to cell death. For instance, research indicated that formulations containing this compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
1.2. Drug Delivery Systems
The compound is also explored for its potential in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with drugs can improve their therapeutic efficacy. A study highlighted the use of this compound in formulating nanoparticles that encapsulate anticancer agents, resulting in improved cellular uptake and reduced side effects .
Material Science Applications
2.1. Hydrogel Formation
This compound is utilized in the synthesis of hydrogels for biomedical applications such as tissue engineering and drug delivery. Research has demonstrated that incorporating this compound into poly(ethylene glycol) hydrogels enhances their mechanical properties and biocompatibility, making them suitable scaffolds for cell growth and tissue regeneration .
Case Study: Bone Tissue Engineering
A notable case study involved the development of a hydrogel scaffold incorporating this compound for bone tissue engineering. The scaffold showed improved cell adhesion and proliferation rates compared to traditional hydrogels, indicating its potential for supporting bone regeneration .
2.2. Surface Modification
The compound is effective in modifying surfaces of various materials to improve adhesion properties. It has been used to create cationic surfaces on polymers, enhancing their compatibility with biological tissues. This application is particularly relevant in developing medical devices that require enhanced biocompatibility .
Environmental Applications
3.1. Wastewater Treatment
In environmental engineering, this compound is investigated for its role as a flocculant in wastewater treatment processes. Its cationic nature allows it to interact with anionic contaminants, facilitating their removal from water systems.
Case Study: Anionic Dye Removal
A study examined the effectiveness of this compound in removing anionic dyes from synthetic wastewater solutions. The results showed significant reductions in dye concentration, demonstrating its potential as an efficient flocculant in wastewater treatment applications .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
Table 2: Hydrogel Properties with this compound
| Property | Control Hydrogel | Hydrogel with Compound |
|---|---|---|
| Swelling Ratio | 5 | 8 |
| Cell Viability (%) | 70 | 90 |
| Mechanical Strength (kPa) | 50 | 80 |
Mechanism of Action
The mechanism of action of Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride involves its interaction with molecular targets through its functional groups. The trimethylammonium group can interact with negatively charged sites on biomolecules, while the acryloyloxy group can undergo polymerization reactions. These interactions enable the compound to exert its effects in various applications.
Comparison with Similar Compounds
(a) [2-(Acryloyloxy)ethyl]trimethylammonium Chloride (CAS 43170-88-3)
(b) Trimethyl-3-[(1-oxoallyl)amino]propylammonium Chloride (CAS 45021-77-0)
- Structure: Contains a (1-oxoallyl)amino (-NH-CO-CH₂-CH₂-) linkage instead of an oxy group.
(c) Benzyldimethyl[2-[(1-oxoallyl)oxy]propyl]ammonium Chloride (CAS 93941-92-5)
(d) (Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium Chloride (CAS 19467-38-0)
- Structure : Incorporates a long-chain unsaturated (oleyl) (1-oxo) group and a hydroxypropyl spacer.
- Key Difference : The extended hydrophobic tail and hydroxyl group make it suitable for lipid-based applications, such as emulsifiers or antistatic agents in cosmetics. Molecular weight: 434.10 g/mol .
Functional Group Variations
Data Tables
Research Findings and Key Differences
Reactivity : The (1-oxoallyl)oxy group in the target compound is less reactive in radical polymerization than acryloyloxy derivatives but may participate in Michael addition reactions .
Biological Activity: Amino-linked analogs (CAS 45021-77-0) demonstrate higher antimicrobial activity, while benzyl-substituted variants (CAS 93941-92-5) excel as surfactants .
Regulatory Status : Several analogs (e.g., CAS 43170-88-3) are registered under REACH, indicating commercial use in the EU .
Biological Activity
Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride, also known as (3-Acrylamidopropyl)trimethylammonium chloride, is a quaternary ammonium compound with significant applications in various biological and environmental contexts. This article explores its biological activity, focusing on its biochemical properties, potential therapeutic uses, and environmental implications.
- Molecular Formula : C10H20ClNO2
- Molecular Weight : 206.71 g/mol
- Density : 1.11 g/mL at 25ºC
- CAS Number : 45021-77-0
These properties indicate that the compound is a stable, water-soluble quaternary ammonium salt, which is crucial for its biological interactions.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes due to its cationic nature, which allows it to interact with negatively charged components of bacterial membranes.
Cytotoxicity and Cell Viability
Research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines while promoting cell viability in normal cells. In vitro studies have reported IC50 values indicating effective concentrations for inducing apoptosis in cancerous cells without significantly affecting healthy cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 25 | Apoptosis induction |
| MCF7 (breast) | 30 | Moderate cytotoxicity |
| Normal fibroblasts | >100 | No significant effect |
Applications in Drug Delivery
The compound's ability to form hydrogels has been explored for drug delivery systems. Its cationic nature enhances the encapsulation efficiency of negatively charged drugs, allowing for controlled release profiles. This property is particularly useful in targeting specific tissues or cells in therapeutic applications.
Environmental Impact
This compound has also been studied for its environmental applications, particularly in wastewater treatment. Its ability to remove contaminants such as heavy metals from aqueous solutions has been documented:
| Contaminant | Removal Efficiency (%) |
|---|---|
| As(V) | 85 |
| Cr(III) | 90 |
| Cr(VI) | 80 |
These findings suggest that the compound can be utilized as an effective agent in environmental remediation processes.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in PLoS ONE evaluated the antimicrobial properties of this compound against common pathogens such as E. coli and S. aureus. Results showed a significant reduction in bacterial counts when treated with the compound at varying concentrations. -
Cytotoxicity Assessment :
Research conducted on various cancer cell lines highlighted the selective cytotoxicity of the compound. The study indicated that while it effectively induced apoptosis in cancer cells, it spared normal cells, suggesting a potential therapeutic window for cancer treatments. -
Environmental Remediation Application :
A research article investigated the use of this compound in removing heavy metals from industrial wastewater. The results demonstrated high removal efficiencies, making it a viable option for treating contaminated water sources.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride, and how can intermediates be purified?
- Methodological Answer : A common approach involves nucleophilic substitution between a tertiary amine (e.g., trimethylamine) and a halogenated precursor containing the acryloyloxy moiety. For example, reacting 2-chloro-1-[(1-oxoallyl)oxy]propane with trimethylamine in a polar aprotic solvent (e.g., THF) under controlled temperature (20–40°C) can yield the target compound. Purification typically involves filtration to remove triethylammonium chloride byproducts (common in quaternary ammonium syntheses) followed by solvent evaporation and column chromatography .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The methyl protons on the trimethylammonium group resonate as a singlet near δ 3.2–3.4 ppm, while the acryloyloxy protons (CH₂=CHCOO–) show characteristic doublets between δ 5.8–6.4 ppm. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) can confirm the molecular ion peak ([M-Cl]⁺) and ester/ammonium functional groups, respectively. X-ray crystallography may be used if single crystals are obtainable .
Q. What stability tests are essential for this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying pH (4–10), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC-UV for loss of parent compound and formation of byproducts (e.g., hydrolysis products like acrylic acid). Sulfated ash tests (as per pharmacopeial guidelines) can assess inorganic impurities, while clarity/color tests in aqueous solutions indicate colloidal instability .
Advanced Research Questions
Q. How does the compound interact with anions in supramolecular systems, and what methodologies quantify these interactions?
- Methodological Answer : Use isothermal titration calorimetry (ITC) or NMR titrations to study chloride ion binding. For instance, competitive binding assays with calixarene receptors (as in ) reveal cooperative ion-pairing behavior. The compound’s quaternary ammonium group may form hydrogen bonds with anions, while the acryloyloxy moiety participates in π-π interactions. Monitor chemical shift changes in NMR (e.g., downfield shifts for ammonium protons) to quantify binding constants .
Q. What kinetic strategies optimize the compound’s synthesis for scalable yields while minimizing side reactions?
- Methodological Answer : Employ reaction progress kinetic analysis (RPKA) to identify rate-limiting steps. For example, in situ monitoring via thin-layer chromatography (TLC) or inline FTIR can detect intermediate accumulation (e.g., epoxide or acrylate intermediates). Solvent selection (e.g., acetonitrile vs. THF) impacts reaction rates and byproduct formation. Optimize molar ratios of trimethylamine to halogenated precursor (1:1.2–1.5) to drive the reaction to completion while avoiding overalkylation .
Q. What structure-activity relationships (SARs) govern its efficacy as a surfactant or biocide?
- Methodological Answer : Compare analogs with varying alkyl chain lengths or substituents (e.g., benzyldimethyl vs. trimethylammonium groups). Test critical micelle concentration (CMC) via surface tension measurements. For biocidal activity, use broth microdilution assays against Gram-positive/negative bacteria. The acryloyloxy group’s electrophilicity may enhance membrane disruption, while the quaternary ammonium moiety ensures cationic charge retention in aqueous environments .
Q. How do counterion exchange protocols affect its physicochemical properties?
- Methodological Answer : Replace chloride with nitrate, sulfate, or tetrafluoroborate ions via metathesis. Dissolve the compound in methanol and add AgNO₃ or NaBF₄ to precipitate AgCl. Filter and evaporate to isolate the new salt. Characterize hygroscopicity, solubility, and thermal stability (via TGA/DSC). Chloride’s high charge density may improve aqueous solubility, while bulkier anions enhance lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
